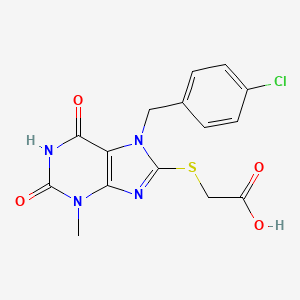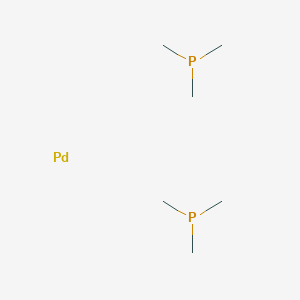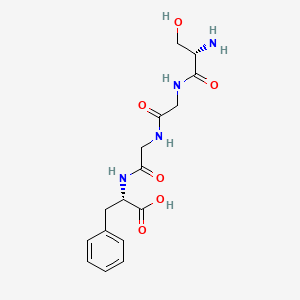![molecular formula C20H31NO6S B14258020 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid CAS No. 173740-85-7](/img/structure/B14258020.png)
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is a complex organic compound that features a benzene ring substituted with a sulfonic acid group and an ester linkage to a hexanoyl group, which is further substituted with an octanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene to introduce the sulfonic acid group. This can be achieved using concentrated sulfuric acid . The next step involves the formation of the ester linkage, which can be done through a nucleophilic substitution reaction between the sulfonic acid derivative and a hexanoyl chloride. Finally, the octanoylamino group is introduced via an amide formation reaction, typically using octanoyl chloride and a suitable amine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonic acid group to a sulfonate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) for bromination or nitric acid (HNO₃) for nitration can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the ester and amide linkages can engage in covalent bonding with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with only a sulfonic acid group attached to the benzene ring.
Orthanilic acid: Contains an amino group and a sulfonic acid group on the benzene ring.
p-Toluenesulfonic acid: Features a methyl group and a sulfonic acid group on the benzene ring.
Uniqueness
2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, enhancing its utility in diverse fields.
Properties
CAS No. |
173740-85-7 |
|---|---|
Molecular Formula |
C20H31NO6S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[6-(octanoylamino)hexanoyloxy]benzenesulfonic acid |
InChI |
InChI=1S/C20H31NO6S/c1-2-3-4-5-7-14-19(22)21-16-11-6-8-15-20(23)27-17-12-9-10-13-18(17)28(24,25)26/h9-10,12-13H,2-8,11,14-16H2,1H3,(H,21,22)(H,24,25,26) |
InChI Key |
JKZLOWDYIRTRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14257939.png)
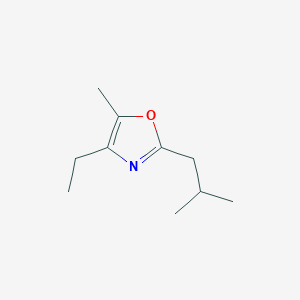

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
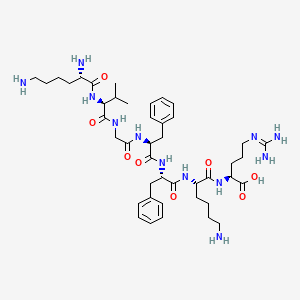
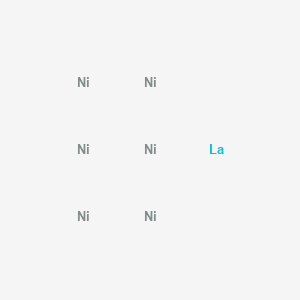
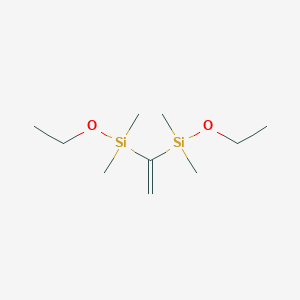
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
